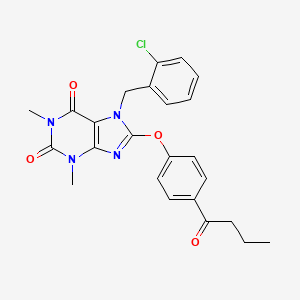![molecular formula C22H28N2O3 B6134070 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that is involved in the signaling pathways of immune cells.
作用機序
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by inhibiting the activity of BTK, a protein that is involved in the signaling pathways of immune cells. BTK is a key regulator of B-cell receptor (BCR) signaling, which is important for the activation and differentiation of B cells. By blocking BTK activity, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can prevent the activation of B cells and the production of autoantibodies, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of BCR signaling and the production of autoantibodies. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can also inhibit the activation of other immune cells, such as T cells, macrophages, and dendritic cells, which are involved in the inflammatory response. These effects can lead to the suppression of disease activity and improvement of clinical symptoms in autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its specificity for BTK, which can minimize off-target effects and reduce toxicity. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has shown good pharmacokinetic properties, including high oral bioavailability and long half-life, which can facilitate its clinical development. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its potential for immunosuppression, which can increase the risk of infections and other adverse events.
将来の方向性
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide and other BTK inhibitors. One of the areas of interest is the identification of biomarkers that can predict response to BTK inhibitors and monitor disease activity in autoimmune diseases. Another area of interest is the combination of BTK inhibitors with other immunomodulatory agents, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic efficacy. Finally, the development of BTK inhibitors for other indications, such as cancer and infectious diseases, is also an area of active research.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide involves several steps, including the reaction of 4-tert-butylphenol with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group, and then coupling with 4-(4-morpholinyl)aniline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated potent anti-inflammatory and immunomodulatory effects, leading to the suppression of disease activity and improvement of clinical symptoms.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)17-4-10-20(11-5-17)27-16-21(25)23-18-6-8-19(9-7-18)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKANWADWZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6134015.png)

![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)

![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)